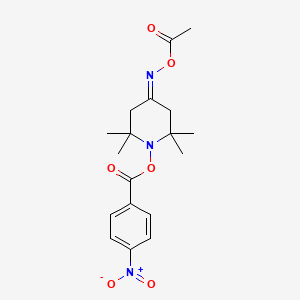
(4-acetyloxyimino-2,2,6,6-tetramethylpiperidin-1-yl) 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-acetyloxyimino-2,2,6,6-tetramethylpiperidin-1-yl) 4-nitrobenzoate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-acetyloxyimino-2,2,6,6-tetramethylpiperidin-1-yl) 4-nitrobenzoate typically involves multiple steps. One common method starts with the commercially available 4-amino-2,2,6,6-tetramethylpiperidine. This compound undergoes acylation with acetic anhydride to form the acetyloxyimino derivative. The final step involves esterification with 4-nitrobenzoic acid under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-acetyloxyimino-2,2,6,6-tetramethylpiperidin-1-yl) 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxoammonium salts, which are useful in organic synthesis.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The acetyloxyimino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Produces oxoammonium salts.
Reduction: Yields amino derivatives.
Substitution: Results in various substituted piperidine derivatives.
Scientific Research Applications
(4-acetyloxyimino-2,2,6,6-tetramethylpiperidin-1-yl) 4-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in oxidation reactions.
Biology: Investigated for its potential as an antioxidant and its ability to scavenge reactive oxygen species.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its ability to undergo redox reactions. The acetyloxyimino group can be oxidized to form oxoammonium salts, which are potent oxidizing agents. These salts can oxidize alcohols to aldehydes and ketones, making the compound valuable in organic synthesis . Additionally, the nitro group can participate in redox reactions, contributing to the compound’s antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent in organic synthesis.
4-Hydroxy-TEMPO: Known for its antioxidant properties and used in biochemical research.
Uniqueness
(4-acetyloxyimino-2,2,6,6-tetramethylpiperidin-1-yl) 4-nitrobenzoate is unique due to its dual functional groups (acetyloxyimino and nitro), which allow it to participate in a broader range of chemical reactions compared to similar compounds like TEMPO. Its ability to act as both an oxidizing agent and an antioxidant makes it versatile in various applications .
Properties
Molecular Formula |
C18H23N3O6 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(4-acetyloxyimino-2,2,6,6-tetramethylpiperidin-1-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C18H23N3O6/c1-12(22)26-19-14-10-17(2,3)21(18(4,5)11-14)27-16(23)13-6-8-15(9-7-13)20(24)25/h6-9H,10-11H2,1-5H3 |
InChI Key |
SEFJHVPBQRWZAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON=C1CC(N(C(C1)(C)C)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-methoxy-4-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenoxy}-5-nitrobenzonitrile](/img/structure/B11519281.png)
![6-[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]hexan-1-ol](/img/structure/B11519287.png)
![1,1'-[Benzene-1,4-diylbis(oxy)]bis{4-[(4-chlorophenyl)sulfonyl]benzene}](/img/structure/B11519293.png)
![(5E)-1-(2,3-dichlorophenyl)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11519299.png)
![(3Z)-3-(2-methoxybenzylidene)-1,5-bis(4-methylphenyl)-4-phenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B11519311.png)
![1-methyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole](/img/structure/B11519320.png)
![N'-[(E)-cyclohex-3-en-1-ylmethylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11519324.png)
![Propan-2-yl 4-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11519326.png)
![(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-5-bromo-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11519329.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B11519332.png)

![2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B11519338.png)
![N-(4-methylphenyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B11519339.png)
![(2E)-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B11519341.png)
